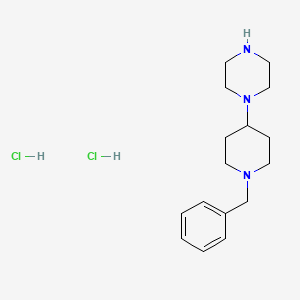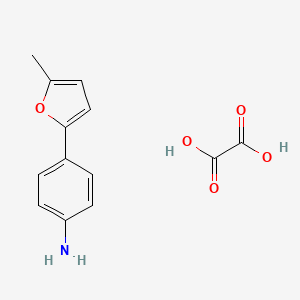
4-(5-Methyl-furan-2-yl)-phenylamine oxalate
Overview
Description
4-(5-Methyl-furan-2-yl)-phenylamine oxalate, also known as 4-MFPO, is an organic compound that is used in a variety of research applications. It is a colorless, crystalline solid that is soluble in water and can be used in a range of laboratory experiments. 4-MFPO has been studied for its potential to act as a catalyst for the synthesis of various compounds, as well as for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate is not yet fully understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate has been shown to modulate protein-protein interactions, which may explain its potential therapeutic applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate are not yet fully understood. However, studies have shown that 4-(5-Methyl-furan-2-yl)-phenylamine oxalate can inhibit the activity of enzymes, such as cytochrome P450, and can modulate protein-protein interactions. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate has been shown to have anti-inflammatory properties, which may explain its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(5-Methyl-furan-2-yl)-phenylamine oxalate in laboratory experiments include its low toxicity and high solubility in water. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate can be synthesized through several different methods, making it a versatile compound for laboratory experiments. However, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate is not suitable for use in clinical trials due to its potential toxicity.
Future Directions
There are several potential future directions for 4-(5-Methyl-furan-2-yl)-phenylamine oxalate research, including further studies on its mechanism of action and its potential therapeutic applications. In addition, further studies on the biochemical and physiological effects of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate could provide further insight into its potential therapeutic applications. Finally, further research could be conducted on the synthesis methods of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate to develop more efficient and cost-effective methods.
Scientific Research Applications
4-(5-Methyl-furan-2-yl)-phenylamine oxalate is an important compound for scientific research, as it can be used as a catalyst for the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, as well as its potential to act as a modulator of protein-protein interactions.
properties
IUPAC Name |
4-(5-methylfuran-2-yl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.C2H2O4/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;3-1(4)2(5)6/h2-7H,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOYUZXZTZLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-furan-2-yl)-phenylamine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)
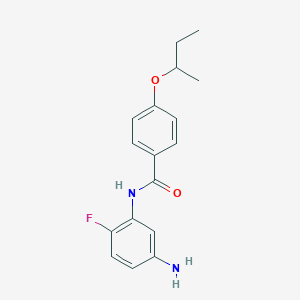
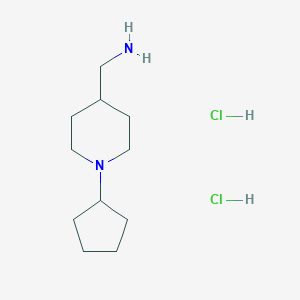
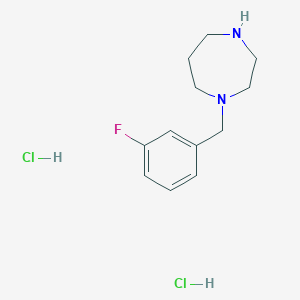
![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)
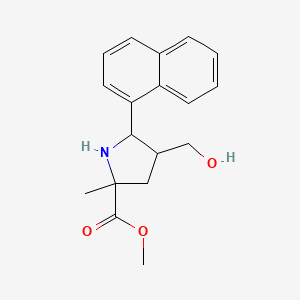
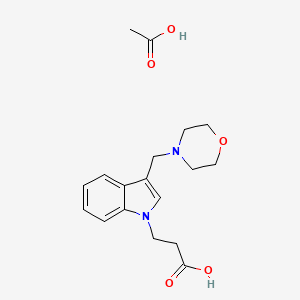
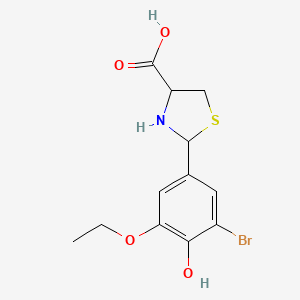
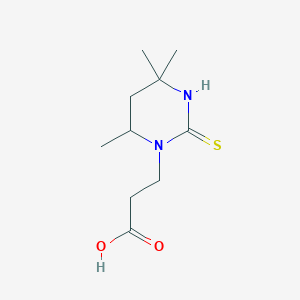
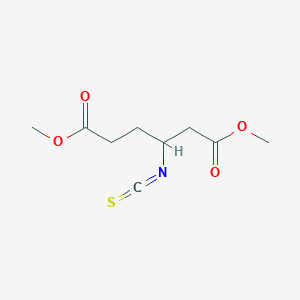
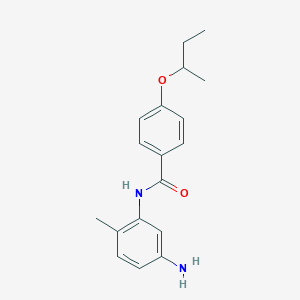
![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride](/img/structure/B1388983.png)
